molecular formula C17H15Cl2N5O2S B2393838 N-(3,4-dichlorophenyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105229-85-3

N-(3,4-dichlorophenyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2393838
CAS RN: 1105229-85-3
M. Wt: 424.3
InChI Key: XNARIGWDUBFATI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5O2S and its molecular weight is 424.3. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antitumor Activities

Research involving the synthesis and evaluation of nitrogen heterocycles, including compounds structurally similar to the one , has demonstrated significant antioxidant and antitumor activities. These compounds, characterized by EI-MS and NMR spectroscopy, showed promising biological activity, underlining their potential in the development of novel therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).

Heterocyclic Synthesis

The utility of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions emphasizes the compound's role in generating diverse heterocycles. These reactions are noted for their excellent atom economy, providing efficient pathways to important heterocycles, which are crucial in drug discovery and development processes (Schmeyers & Kaupp, 2002).

Antimicrobial Activity

The synthesis of novel thiazolidinone and acetidinone derivatives, and their subsequent screening for antimicrobial activity, underscore the importance of such compounds in addressing the need for new antimicrobial agents. This research route involves the reaction of chlorophenyl-amino compounds with various reagents, pointing to a methodology for developing potentially effective antimicrobial substances (Mistry, Desai, & Intwala, 2009).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies involving bioactive benzothiazolinone acetamide analogs for ligand-protein interactions and photovoltaic efficiency modeling highlight the compound's versatility. Such research offers insights into the compound's potential applications in dye-sensitized solar cells (DSSCs) and its interactions with biological targets, indicating a broad range of scientific applications (Mary et al., 2020).

Anticancer Agents

The synthesis of 5-methyl-4-phenyl thiazole derivatives and their evaluation as anticancer agents represent another significant application. These studies focused on compounds synthesized from chloroacetamide derivatives, showcasing their potential in anticancer drug development by examining their activity against specific cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2S/c1-23-8-10(3-6-15(23)26)16-21-22-17(24(16)2)27-9-14(25)20-11-4-5-12(18)13(19)7-11/h3-8H,9H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNARIGWDUBFATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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